Strontium decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium decanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and decanoic acid, a saturated fatty acid. This compound is known for its unique properties and potential applications in various fields, including medicine, chemistry, and industry. This compound is typically used in research settings to explore its effects and potential benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium decanoate can be synthesized through a reaction between strontium hydroxide and decanoic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding decanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure purity and efficiency. Methods such as solvent extraction, crystallization, and filtration are commonly employed to isolate and purify the compound. The use of automated systems and controlled environments helps in achieving consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other byproducts.
Reduction: this compound can be reduced to its elemental form or other lower oxidation state compounds.
Substitution: The decanoate group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Strontium oxide, carbon dioxide, and water.
Reduction: Strontium metal, decanoic acid.
Substitution: Various strontium salts and substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
Strontium decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone health and regeneration due to the strontium ion’s similarity to calcium.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related disorders.
Industry: Utilized in the production of specialized materials and coatings, as well as in the development of new technologies.
Wirkmechanismus
Strontium decanoate can be compared to other strontium compounds, such as strontium ranelate and strontium chloride:
Strontium Ranelate: Used in the treatment of osteoporosis, with a dual mechanism of action involving both bone formation and resorption inhibition.
Strontium Chloride: Commonly used in dental care products for its ability to reduce tooth sensitivity.
Uniqueness: this compound’s uniqueness lies in its combination of strontium and decanoic acid, which may offer distinct advantages in terms of bioavailability and specific applications in research and industry.
Vergleich Mit ähnlichen Verbindungen
- Strontium ranelate
- Strontium chloride
- Strontium carbonate
- Strontium sulfate
Eigenschaften
CAS-Nummer |
94087-09-9 |
---|---|
Molekularformel |
C20H38O4Sr |
Molekulargewicht |
430.1 g/mol |
IUPAC-Name |
strontium;decanoate |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
KKOOWUQBAYIABB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.